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Veratraldehyde (8CI), thiosemicarbazone

Cat. No.: B14149045
CAS No.: 6292-77-9
M. Wt: 239.30 g/mol
InChI Key: QUQXICHUDASLHF-WUXMJOGZSA-N
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Description

Overview of Thiosemicarbazone Chemistry and Biological Significance

Thiosemicarbazones (TSCs) are a class of compounds characterized by the general structure R¹R²C=N-NH-C(S)-NR³R⁴. nih.govbenthamdirect.com They are typically synthesized through a condensation reaction between an aldehyde or a ketone and a thiosemicarbazide (B42300). researchgate.netresearchgate.net The chemistry of thiosemicarbazones is notable for their structural versatility and their ability to act as chelating ligands for transition metal ions, coordinating through the sulfur and azomethine nitrogen atoms. pnrjournal.comresearchgate.net

This chelating ability is closely linked to their wide-ranging biological significance. pnrjournal.com Thiosemicarbazones and their metal complexes have been extensively studied and have demonstrated a remarkable spectrum of activities, including antibacterial, antifungal, antiviral, antimalarial, and anticancer properties. nih.govresearchgate.netpnrjournal.com The biological action is often attributed to their capacity to bind with metal ions essential for cellular processes, thereby disrupting enzyme functions or other vital pathways within target organisms or cells. researchgate.net The electronic and structural properties of these molecules, which allow for a variety of binding modes, contribute to their diverse biological effects. nih.govbenthamdirect.com

Table 1: Reported Biological Activities of Thiosemicarbazone Derivatives

Biological Activity Description
Anticancer Thiosemicarbazones, such as Di-2-pyridylketone thiosemicarbazone (DpT), have shown promise as adjuvant therapeutics for treating cancer by targeting cancer cells. rsc.org
Antibacterial Various derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. researchgate.net
Antifungal Certain thiosemicarbazones have demonstrated efficacy against pathogenic yeasts and other fungi. researchgate.net
Antiviral The class of compounds has been investigated for activity against a range of viruses. pnrjournal.com

| Antitubercular | Since the 1940s, compounds containing the thiosemicarbazone moiety have been recognized for their antimycobacterial activity. researchgate.net |

Historical Context of Veratraldehyde in Chemical Synthesis and Derivatives

Veratraldehyde, systematically known as 3,4-dimethoxybenzaldehyde, is an organic compound structurally related to benzaldehyde (B42025) and vanillin. wikipedia.org Historically, it has been prepared through the methylation of vanillin. wikipedia.orgsihaulichemicals.com It is valued commercially for its pleasant, woody, vanilla-like fragrance, leading to its use as a flavorant and odorant in the food, fragrance, and cosmetic industries. chemicalbook.com

Beyond its sensory applications, veratraldehyde is a significant precursor and intermediate in organic synthesis. chemicalbook.comchemimpex.com It serves as a building block for the production of a variety of pharmaceuticals, agrochemicals, and other fine chemicals. chemimpex.com Its chemical structure, featuring a reactive aldehyde group and two methoxy (B1213986) groups on the benzene ring, makes it a versatile reactant for creating more complex molecules. sihaulichemicals.comchemimpex.com Veratraldehyde has been used in the synthesis of several pharmaceutical drugs, including the anti-HIV agent (+)-lithospermic acid, amiquinsin, prazosin, and tiapamil. wikipedia.org

Research Rationale for Veratraldehyde Thiosemicarbazone as a Chemical Compound

The rationale for synthesizing and studying veratraldehyde thiosemicarbazone stems from the convergence of the established biological potential of the thiosemicarbazone functional group and the accessibility and reactivity of veratraldehyde. The primary motivation is the development of novel bioactive molecules. pnrjournal.com By combining the thiosemicarbazone moiety, a known pharmacophore, with the veratraldehyde scaffold, researchers aim to create new chemical entities with potentially enhanced or unique biological activities.

The synthesis of thiosemicarbazone derivatives through the condensation of various aldehydes and ketones is a well-established strategy in medicinal chemistry to generate compounds with high bioactivity. nih.gov The specific choice of veratraldehyde as the aldehydic precursor is strategic; its dimethoxy-substituted phenyl ring can influence the electronic properties, lipophilicity, and steric profile of the resulting thiosemicarbazone. These modifications can, in turn, affect the compound's ability to cross cell membranes, interact with biological targets, and chelate metal ions, potentially leading to improved potency or a different spectrum of activity compared to other thiosemicarbazone derivatives. researchgate.net

Scope and Academic Focus of Veratraldehyde Thiosemicarbazone Studies

The academic focus on veratraldehyde thiosemicarbazone encompasses several key areas of chemical and pharmacological research. The primary stages of investigation typically include:

Synthesis and Characterization: The initial focus is on the efficient synthesis of the compound, usually via the condensation of veratraldehyde with thiosemicarbazide. nih.gov Subsequent efforts are dedicated to the rigorous characterization of the molecule's structure and purity using analytical techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as mass spectrometry. researchgate.netnih.gov

Structural Analysis: Advanced studies may involve single-crystal X-ray diffraction to determine the precise three-dimensional structure of the molecule. This information is crucial for understanding its chemical properties and for computational modeling of its interactions with biological targets. nih.gov

Biological Evaluation: A significant portion of the research is devoted to screening the compound for a variety of biological activities. Based on the known properties of thiosemicarbazones, this often includes in-vitro testing for antibacterial, antifungal, and anticancer effects. researchgate.netresearchgate.net For instance, studies have evaluated the antimycobacterial activity of veratraldehyde thiosemicarbazone against organisms like Mycobacterium bovis. nih.gov

Structure-Activity Relationship (SAR) Studies: By comparing the activity of veratraldehyde thiosemicarbazone with other structurally related thiosemicarbazones, researchers can elucidate structure-activity relationships. nih.govbenthamdirect.com This involves understanding how the 3,4-dimethoxy substitution pattern influences the biological outcome, which guides the design of future derivatives with potentially improved therapeutic properties.

Table 2: Chemical Properties of Veratraldehyde Thiosemicarbazone

Property Value
Molecular Formula C₁₀H₁₃N₃O₂S nih.gov
Molecular Weight 239.30 g/mol nih.gov
IUPAC Name [(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea nih.gov

| CAS Number | 6292-77-9 nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N3O2S B14149045 Veratraldehyde (8CI), thiosemicarbazone CAS No. 6292-77-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6292-77-9

Molecular Formula

C10H13N3O2S

Molecular Weight

239.30 g/mol

IUPAC Name

[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C10H13N3O2S/c1-14-8-4-3-7(5-9(8)15-2)6-12-13-10(11)16/h3-6H,1-2H3,(H3,11,13,16)/b12-6+

InChI Key

QUQXICHUDASLHF-WUXMJOGZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=S)N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=S)N)OC

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Veratraldehyde Thiosemicarbazone

Classical and Modern Synthetic Approaches to Thiosemicarbazones

The formation of the thiosemicarbazone linkage is a robust and versatile chemical transformation. It involves the reaction of a carbonyl compound with a thiosemicarbazide (B42300) derivative, a process that has been optimized through various methodologies.

Condensation Reactions with Aldehydes, including Veratraldehyde, and Thiosemicarbazide Derivatives

The most fundamental and widely used method for synthesizing thiosemicarbazones is the acid-catalyzed condensation reaction between an aldehyde or ketone and a thiosemicarbazide. nih.govnih.govnih.gov In the specific case of Veratraldehyde thiosemicarbazone, the carbonyl group of veratraldehyde (3,4-dimethoxybenzaldehyde) reacts with the primary amine of thiosemicarbazide.

The reaction proceeds via a nucleophilic addition of the terminal hydrazinic nitrogen (-NH2) of thiosemicarbazide to the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, which results in the formation of a stable azomethine or imine bond (-N=CH-), characteristic of all thiosemicarbazones. nih.gov This general approach is not limited to veratraldehyde and has been applied to a vast range of aliphatic, aromatic, and heterocyclic aldehydes and ketones to produce a diverse library of thiosemicarbazone derivatives. nih.govresearchgate.net

Optimization of Reaction Conditions: Solvent Effects, Temperature, Catalysis (e.g., glacial acetic acid, microwave assistance)

The efficiency of the condensation reaction is highly dependent on the experimental conditions. Key parameters such as the choice of solvent, reaction temperature, and the use of catalysts are crucial for optimizing the synthesis.

Solvent Effects : Alcohols such as ethanol (B145695) and methanol (B129727) are the most commonly employed solvents for this reaction. academicjournals.orgmdpi.comchemmethod.comanalis.com.my They are effective at dissolving both the aldehyde and thiosemicarbazide reactants, facilitating their interaction. In some cases, aqueous alcohol mixtures are also utilized. chemrj.org The choice of solvent can influence reaction rates and the ease of product isolation. Methanol, for instance, has been identified as a particularly suitable solvent for promoting the reaction to completion. academicjournals.org

Temperature : Conventional methods typically involve heating the reaction mixture under reflux for several hours (ranging from 2 to 8 hours) to drive the dehydration step and ensure the completion of the reaction. nih.govchemmethod.comanalis.com.my The elevated temperature provides the necessary activation energy for the elimination of a water molecule.

Catalysis : The condensation reaction is almost always catalyzed by a small amount of acid. Glacial acetic acid is the most frequently used catalyst, as it effectively facilitates the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting the dehydration of the intermediate. nih.govmdpi.comchemmethod.com Other acid catalysts, such as hydrochloric acid, have also been reported. researchgate.netjuniv.edu Studies have shown that acid catalysis generally performs better than base catalysis for this transformation. academicjournals.org

Microwave Assistance : A significant advancement in the synthesis of thiosemicarbazones is the use of microwave irradiation. sphinxsai.com This modern technique offers a green chemistry approach that dramatically reduces reaction times from hours to just a few minutes (3-40 min). mdpi.comnih.gov Microwave-assisted synthesis often leads to satisfactory yields and high-purity compounds, sometimes even under solvent-free conditions. chemrj.orgnih.gov

The following table provides a comparison of reaction conditions for the synthesis of various thiosemicarbazones using both conventional and microwave-assisted methods.

Aldehyde/KetoneThiosemicarbazideMethodCatalystSolventTimeYield (%)Reference
Various Aromatic AldehydesThiosemicarbazideRefluxGlacial Acetic AcidEthanol5 h- chemmethod.com
2-Acetylpyridine4-Ethyl-3-thiosemicarbazide (B82095)RefluxAcetic AcidEthanol2 h- analis.com.my
CinnamaldehydeAryl thiosemicarbazideRefluxGlacial Acetic AcidEthanol8 h- mdpi.com
Various AldehydesN1,N4-Substituted ThiosemicarbazidesMicrowave (100W)Glacial Acetic AcidEthanol20-40 minGood mdpi.comnih.gov
Various AldehydesN1,N4-Substituted ThiosemicarbazidesMicrowaveGlacial Acetic AcidSolvent-free3 minGood nih.gov
Aromatic Aldehyde/KetoneThiosemicarbazideMicrowave (200W)-Water/Alcohol2-5 min- chemrj.org

Yield Enhancement and Purification Techniques

Obtaining a high yield of pure Veratraldehyde thiosemicarbazone is critical for its subsequent use. After the reaction is complete, the product, which is often a solid, precipitates from the reaction mixture upon cooling. The initial purification step typically involves filtering the crude product and washing it several times with a cold solvent, such as ice-cold ethanol, to remove unreacted starting materials and soluble impurities. mdpi.comanalis.com.my

For further purification, recrystallization is the most common and effective technique. chemmethod.com The crude product is dissolved in a suitable hot solvent or solvent mixture, such as ethanol or a combination of dichloromethane (B109758) and methanol, and then allowed to cool slowly. nih.gov This process yields a crystalline solid of high purity. The purity of the final compound is typically verified by determining its melting point and using spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Thin-layer chromatography (TLC) is also used to monitor the progress of the reaction and assess the purity of the product. nih.gov

Synthesis of Specific Veratraldehyde Thiosemicarbazone Variants

The structural versatility of thiosemicarbazones allows for the synthesis of a vast number of derivatives. Modifications can be introduced at two primary locations: the thiosemicarbazone moiety itself (N-substitution) or the aldehyde core.

Introduction of Substituents on the Thiosemicarbazone Moiety (N-substitution)

Introducing substituents on the nitrogen atoms of the thiosemicarbazone backbone is a common strategy to modulate the compound's chemical and biological properties. This is achieved by using a substituted thiosemicarbazide in the condensation reaction with veratraldehyde. mdpi.comanalis.com.my

The synthesis of these N-substituted thiosemicarbazides is a key preliminary step. A general method involves the reaction of an appropriate alkyl or aryl isothiocyanate with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine. nih.govresearchgate.net This allows for the introduction of a wide variety of functional groups at the N4-position of the thiosemicarbazide, which is then carried over to the final thiosemicarbazone product. For example, reacting 4-methyl-3-thiosemicarbazide or 4-ethyl-3-thiosemicarbazide with an aldehyde yields the corresponding N4-methyl or N4-ethyl substituted thiosemicarbazone. analis.com.my Similarly, 4-aryl substituted thiosemicarbazones can be prepared from 4-aryl substituted thiosemicarbazides. juniv.edu

The table below illustrates the synthesis of N-substituted thiosemicarbazones from various substituted thiosemicarbazides.

AldehydeSubstituted ThiosemicarbazideResulting N-Substituted ThiosemicarbazoneReference
2-Acetylpyridine4-Methyl-3-thiosemicarbazide2-Acetylpyridine 4-methyl-3-thiosemicarbazone analis.com.my
2-Acetylpyridine4-Ethyl-3-thiosemicarbazide2-Acetylpyridine 4-ethyl-3-thiosemicarbazone analis.com.my
3,4-bis(alkoxy)benzaldehydes4-(p-tolyl)thiosemicarbazide3,4-bis(alkoxy)benzal-[4-(p-tolyl)]thiosemicarbazone juniv.edu
Various BenzaldehydesN-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazideN-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones nih.gov

Modification of the Veratraldehyde Core for Novel Derivatives

Another major derivatization strategy involves modifying the aldehyde component. While direct modification of the veratraldehyde core after thiosemicarbazone formation is less common, a vast library of novel derivatives can be created by starting with aldehydes that are structurally analogous to veratraldehyde. nih.gov This involves performing the condensation reaction with various substituted benzaldehydes, effectively altering the "veratraldehyde core" from the outset.

This approach allows for the systematic investigation of how different substituents on the aromatic ring influence the properties of the resulting thiosemicarbazone. For instance, researchers have synthesized thiosemicarbazones from a range of benzaldehydes bearing different alkoxy chains, hydroxyl groups, or other functionalities. chemmethod.comjuniv.edu The synthesis of these precursor aldehydes, such as 3,4-bis(alkyloxy)benzaldehydes with long alkyl chains, is an integral part of creating these novel derivatives. juniv.edu This strategy provides a powerful tool for fine-tuning the electronic and steric characteristics of the molecule.

Preparation of Bis(thiosemicarbazone) Ligands Incorporating Veratraldehyde-derived Scaffolds

The synthesis of bis(thiosemicarbazone) ligands generally involves the condensation reaction between a dicarbonyl compound (a dialdehyde (B1249045) or a diketone) and two equivalents of thiosemicarbazide or its derivatives. nih.govmdpi.com These tetradentate ligands are of significant interest due to their ability to form stable complexes with a variety of transition metals. researchgate.net

To prepare a bis(thiosemicarbazone) ligand from a veratraldehyde-derived scaffold, a precursor containing two carbonyl groups is necessary. A plausible synthetic strategy would involve the initial coupling of two veratraldehyde units to create a dialdehyde or diketone. For instance, a glyoxal (B1671930) derivative symmetrically substituted with two 3,4-dimethoxyphenyl groups could serve as a suitable precursor.

The general synthetic approach involves dissolving the dicarbonyl precursor in a suitable solvent, such as ethanol, followed by the addition of a slight excess of thiosemicarbazide. mdpi.com The reaction mixture is typically heated under reflux, often with an acid catalyst like acetic acid, to facilitate the condensation and formation of the imine linkages. mdpi.com The resulting bis(thiosemicarbazone) often precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

While specific examples of bis(thiosemicarbazone) ligands directly derived from a veratraldehyde scaffold are not prevalent in the reviewed literature, the following table outlines the characteristics of a representative hypothetical compound based on this synthetic strategy.

Compound NameMolecular FormulaStarting MaterialsKey Synthetic Step
1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione bis(thiosemicarbazone)C20H24N6O4S21,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione, ThiosemicarbazideAcid-catalyzed condensation

Boron-Containing Thiosemicarbazone Derivatives Derived from Veratraldehyde

The incorporation of boron into organic molecules can significantly influence their biological and chemical properties. The synthesis of boron-containing thiosemicarbazones has been reported, typically through the reaction of an aldehyde bearing a boronic acid group with a thiosemicarbazide. niscpr.res.indntb.gov.uacolab.ws

For the preparation of a boron-containing thiosemicarbazone derived from veratraldehyde, a synthetic route could involve the introduction of a boronic acid or a related boron-containing moiety onto the aromatic ring of veratraldehyde prior to the condensation reaction with thiosemicarbazide. Alternatively, a capsaicinoid analog produced by the reductive amination of veratraldehyde can be functionalized with a pinacolboronate ester (Bpin) fragment. researchgate.net

A common method for synthesizing aryl boronic acids involves the reaction of an aryl halide with a diboronic acid reagent in the presence of a transition metal catalyst. nih.gov Following the synthesis of a veratraldehyde derivative containing a boronic acid group, the standard condensation reaction with thiosemicarbazide can be employed to yield the final product. The reaction is typically carried out in a suitable solvent, and the product can be isolated and purified using standard laboratory techniques. niscpr.res.in

The table below details a representative boron-containing thiosemicarbazone derivative that could be synthesized from a veratraldehyde precursor.

Compound NameMolecular FormulaStarting MaterialsKey Synthetic Step
(2-( (thiosemicarbamoyl)hydrazono)methyl)-3,4-dimethoxyphenyl)boronic acidC11H16BN3O4S2-formyl-4,5-dimethoxyphenylboronic acid, ThiosemicarbazideCondensation

Advanced Spectroscopic and Structural Characterization of Veratraldehyde Thiosemicarbazone

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable tools for probing the intricate details of molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry, provide complementary information regarding the connectivity of atoms, the nature of functional groups, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of thiosemicarbazones, the proton of the N-H group typically appears as a singlet in the downfield region, often between δ 11.23 and 11.65 ppm, due to its acidic nature and involvement in hydrogen bonding. The protons of the -NH₂ group usually resonate as a broad singlet. The azomethine proton (-CH=N) signal is characteristically observed as a singlet in the range of δ 8.29-9.37 ppm. Aromatic protons of the veratraldehyde moiety would be expected to appear in the aromatic region of the spectrum. The methoxy (B1213986) group protons (-OCH₃) would present as sharp singlets further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom of the thione group (C=S) is typically the most deshielded, with its chemical shift appearing in the range of δ 176.21-178.60 ppm. The imine carbon (-CH=N) resonates between δ 125.29 and 147.73 ppm. The carbon atoms of the aromatic ring and the methoxy groups would have characteristic chemical shifts in the aromatic and aliphatic regions of the spectrum, respectively.

Proton (¹H) Typical Chemical Shift (δ, ppm)
N-H11.23 - 11.65
CH=N8.29 - 9.37
Aromatic-H~6.8 - 8.1
NH₂Variable, broad
OCH₃~3.8
Carbon (¹³C) Typical Chemical Shift (δ, ppm)
C=S176.21 - 178.60
C=N125.29 - 147.73
Aromatic-C~110 - 150
OCH₃~56

Fourier Transform Infrared (FTIR) Spectroscopy: Vibrational Analysis and Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

The FTIR spectrum of Veratraldehyde thiosemicarbazone is expected to exhibit several characteristic absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) and secondary amine (-NH-) groups are typically observed in the region of 3100-3500 cm⁻¹. The C=N (azomethine) stretching vibration is a key indicator of thiosemicarbazone formation and usually appears in the range of 1590-1620 cm⁻¹. pnrjournal.com The stretching vibration of the C=S (thione) group is expected to be found in the region of 816-1248 cm⁻¹. nih.govorientjchem.org The presence of the aromatic ring from the veratraldehyde moiety will give rise to C=C stretching vibrations between 1400 and 1600 cm⁻¹ and C-H stretching vibrations above 3000 cm⁻¹. The C-O stretching of the methoxy groups would also be present.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-HStretching3100 - 3500
C=N (Azomethine)Stretching1590 - 1620
C=S (Thione)Stretching816 - 1248
C=C (Aromatic)Stretching1400 - 1600
C-H (Aromatic)Stretching> 3000
C-O (Methoxy)Stretching~1250 and ~1020

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of Veratraldehyde thiosemicarbazone is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. japsonline.com The highly conjugated system, extending from the aromatic ring through the azomethine group to the thiosemicarbazone moiety, gives rise to intense π → π* transitions, typically observed at shorter wavelengths (higher energy). The non-bonding electrons on the sulfur and nitrogen atoms can undergo n → π* transitions, which are generally of lower intensity and appear at longer wavelengths (lower energy). The presence of the two methoxy groups on the aromatic ring, acting as auxochromes, can influence the position and intensity of these absorption bands. Thiosemicarbazone derivatives often exhibit characteristic absorbance bands between 240-320 nm. ijstr.org

Electronic Transition Description Expected Wavelength Region
π → πPromotion of an electron from a π bonding orbital to a π antibonding orbital.Shorter wavelengths (e.g., < 350 nm)
n → πPromotion of an electron from a non-bonding orbital to a π antibonding orbital.Longer wavelengths (e.g., > 350 nm)

Mass Spectrometry: Molecular Weight and Fragmentation Pattern Analysis (e.g., HR-ESI-MS, GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

The mass spectrum of Veratraldehyde thiosemicarbazone (C₁₀H₁₃N₃O₂S) would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight of 239.30 g/mol . nih.gov However, it is common for thiosemicarbazones to exhibit a weak or absent molecular ion peak due to facile fragmentation. scirp.orgresearchgate.net

Common fragmentation pathways for thiosemicarbazones involve the loss of small, stable molecules. A significant fragmentation pattern often observed is the loss of an ammonia (B1221849) molecule (NH₃, 17 Da). Cleavage of the N-N bond is also a prevalent fragmentation route. The fragmentation of the veratraldehyde portion of the molecule would likely involve the loss of methyl radicals (CH₃, 15 Da) from the methoxy groups and carbon monoxide (CO, 28 Da). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition.

Ion m/z (expected) Description
[M]⁺239Molecular Ion
[M - NH₃]⁺222Loss of ammonia
[M - CH₃]⁺224Loss of a methyl radical
[C₈H₉O₂]⁺151Fragment from veratraldehyde moiety
[CH₄N₃S]⁺90Fragment from thiosemicarbazone moiety

X-ray Crystallography for Solid-State Structural Determination

Conformational Analysis and Geometrical Parameters

The molecule is expected to adopt an E configuration about the C=N double bond, which is generally the more stable isomer. The bond lengths and angles within the veratraldehyde and thiosemicarbazone moieties would be consistent with their respective hybridizations. For instance, the C=S bond length is typically around 1.68 Å, and the C=N bond length is approximately 1.28 Å. The aromatic ring would exhibit typical C-C bond lengths of about 1.39 Å. The crystal packing is often dominated by intermolecular hydrogen bonds involving the -NH₂ and N-H groups, leading to the formation of extended supramolecular architectures.

Parameter Typical Value
C=S Bond Length~1.68 Å
C=N Bond Length~1.28 Å
N-N Bond Length~1.38 Å
C-N (Thioamide) Bond Length~1.33 Å
C=N-N Bond Angle~118°
N-N-C (Thioamide) Bond Angle~120°

Hydrogen Bonding Networks and Supramolecular Assembly

In the crystalline state, molecules of thiosemicarbazones are known to self-assemble into extended networks primarily through hydrogen bonding. While a specific crystallographic study for Veratraldehyde (8CI), thiosemicarbazone (3,4-dimethoxybenzaldehyde thiosemicarbazone) was not identified in the reviewed literature, its supramolecular arrangement can be inferred from closely related structures, such as 3,4-dihydroxybenzaldehyde (B13553) thiosemicarbazone. In this analogue, the molecules form centrosymmetric pairs through intermolecular hydrogen bonds. nih.gov

These pairs are further linked into a two-dimensional network. nih.gov The key interactions involve the hydroxy groups and the thiosemicarbazone moiety, specifically O—H⋯O, O—H⋯S, and N—H⋯O hydrogen bonds. nih.gov For Veratraldehyde thiosemicarbazone, which possesses methoxy groups instead of hydroxyl groups, the primary hydrogen bond donors are the N-H protons of the thiosemicarbazone backbone. The likely acceptors include the sulfur atom and the azomethine nitrogen atom.

Tautomeric Form Determination in Crystalline State (e.g., thione form)

Thiosemicarbazones can theoretically exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH). However, extensive studies on various thiosemicarbazone derivatives have demonstrated that they overwhelmingly exist in the thione form in the solid crystalline state. researchgate.netscirp.org

Table 1: Predominant Tautomeric Form of Veratraldehyde Thiosemicarbazone in the Crystalline State

Tautomeric FormStructural FeatureStateEvidence
Thione C=SCrystalline (Solid)Coordination mode in metal complexes zenodo.org, Spectroscopic data from related compounds juniv.edu, Theoretical stability calculations scirp.org
ThiolC-SHCrystalline (Solid)Not observed to be the stable form

Thermal Stability Analysis of Synthesized Compounds

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to determine the thermal stability of compounds. researchgate.net These methods provide information on melting points, decomposition temperatures, and the nature of thermal degradation. ijcrcps.com

A thermal analysis study of nineteen different thiosemicarbazone derivatives included compounds derived from 3,4-dimethoxybenzaldehyde. researchgate.netresearchgate.net The results from this study can be used to understand the thermal behavior of Veratraldehyde thiosemicarbazone. For comparison, the simple benzaldehyde (B42025) thiosemicarbazone shows an endothermic peak in its DSC curve around 153.50 °C, corresponding to its melting point, with decomposition beginning at temperatures just above 200 °C. ijcrcps.com Another related compound, 3,4,5-trimethoxybenzaldehyde (B134019) thiosemicarbazone, has a reported melting point of 204 °C. niscpr.res.in

The thermal stability of thiosemicarbazones is influenced by their specific substituents. The study by Pitucha et al. demonstrated that most of the nineteen derivatives underwent a two-stage thermal decomposition. researchgate.net The initial temperature of decomposition is a key indicator of thermal stability. The sharpness of endothermic peaks in DSC thermograms can also indicate the degree of crystallinity and purity of the compound. ijcrcps.com

Table 2: Comparative Thermal Data for Benzaldehyde Thiosemicarbazone Derivatives

CompoundAnalysis TypeKey ObservationTemperature (°C)Reference
Benzaldehyde thiosemicarbazoneDSCMelting Point (Endothermic Peak)153.50 ijcrcps.com
Benzaldehyde thiosemicarbazoneTGAOnset of Decomposition>200 ijcrcps.com
3,4,5-Trimethoxybenzaldehyde thiosemicarbazoneMelting Point DeterminationMelting Point204 niscpr.res.in
Various ThiosemicarbazonesTGA/DSCGeneral BehaviorTwo-stage decomposition is common researchgate.net

Coordination Chemistry and Metal Complexation of Veratraldehyde Thiosemicarbazone

Ligand Properties and Chelation Behavior

The ability of Veratraldehyde thiosemicarbazone to form metal complexes is dictated by its inherent structural and electronic properties, including its donor atoms, ability to undergo tautomerism, and the stability of the resulting chelate rings.

Veratraldehyde thiosemicarbazone possesses multiple potential donor sites: the azomethine nitrogen (N), the thione/thiol sulfur (S), and the two methoxy (B1213986) oxygen (O) atoms. Thiosemicarbazones typically coordinate to metal ions as bidentate ligands, bonding through the sulfur atom and the azomethine nitrogen atom, which forms a stable five-membered chelate ring. nih.govnoveltyjournals.com In certain cases, if other donor groups are present in the aldehyde or ketone moiety, they can act as multidentate ligands. noveltyjournals.com

In the case of Veratraldehyde thiosemicarbazone, the primary mode of coordination is bidentate, utilizing the azomethine nitrogen and the thiolate sulfur. nih.govnoveltyjournals.com While the methoxy oxygen atoms on the veratraldehyde ring have lone pairs of electrons, they are generally considered weak donors and their participation in coordination is not typical unless sterically favored. The ligand usually coordinates as a monovalent anion after losing a proton from the thiol group. niscpr.res.in

Donor AtomTypeTypical Role in Coordination
Azomethine Nitrogen (C=N)PrimaryForms a coordinate bond with the metal ion.
Thiolate Sulfur (-S⁻)PrimaryBonds to the metal ion after deprotonation.
Methoxy Oxygen (-OCH₃)Potential/WeakGenerally does not participate in coordination.

In solution and in the solid state, thiosemicarbazones can exist in two tautomeric forms: the thione form and the thiol form, due to proton transfer. noveltyjournals.commdpi.com The thione form contains a C=S double bond, while the thiol form contains a C-S single bond and an S-H group. mdpi.com

This tautomerism is critical for coordination. While the ligand exists predominantly in the thione form in its free state, it typically coordinates to metal ions in its deprotonated thiol (thiolate) form. niscpr.res.inias.ac.in The deprotonation of the hydrazinic N-H proton facilitates the formation of a stable anionic ligand that chelates with the metal ion through the azomethine nitrogen and the thiolate sulfur. This mode of coordination is confirmed by the disappearance of the ν(N-H) band and the appearance of new bands corresponding to ν(C=N-N=C) and ν(C-S) in the infrared (IR) spectra of the metal complexes. amazonaws.com

Synthesis and Characterization of Veratraldehyde Thiosemicarbazone Metal Complexes

The synthesis of metal complexes of Veratraldehyde thiosemicarbazone generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. These complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

Veratraldehyde thiosemicarbazone, like other thiosemicarbazones, forms complexes with a broad spectrum of transition metals. The synthesis typically involves mixing a solution of the ligand in a solvent like ethanol (B145695) or methanol (B129727) with a solution of the metal salt (e.g., chloride, acetate, or nitrate) and refluxing the mixture. jocpr.comnih.gov For instance, complexes of Cu(II), Co(II), and Ni(II) with a closely related ligand, 3-chlorovanillin thiosemicarbazone, were synthesized by stirring the respective metal acetates with the ligand in dioxane. nih.gov Similarly, Cu(II), Co(II), and Ni(II) complexes of 5-bromovanillin (B1210037) thiosemicarbazone (a derivative of veratraldehyde) have also been synthesized and characterized. jocpr.com

The formation of the complex is often indicated by a color change and the precipitation of a solid product. Characterization is carried out using techniques such as FT-IR, UV-Vis, NMR spectroscopy, and elemental analysis. In the IR spectra of the complexes, a shift in the ν(C=N) band and the disappearance of the ν(C=S) band, along with the appearance of new bands at lower frequencies corresponding to M-N and M-S bonds, confirm the coordination of the ligand to the metal ion. niscpr.res.inamazonaws.com

Metal IonTypical Oxidation StateGeneral Synthetic ApproachSupporting Evidence
Copper (Cu)+1, +2Reaction of the ligand with CuCl₂ or Cu(OAc)₂ in ethanol. nih.govnih.govFormation of colored precipitates; spectroscopic analysis.
Nickel (Ni)+2Reaction of the ligand with NiCl₂ or Ni(OAc)₂ in ethanol/dioxane. nih.govjocpr.comChanges in magnetic moment; characteristic UV-Vis spectra.
Cobalt (Co)+2, +3Reaction with CoCl₂ or Co(OAc)₂ often leads to oxidation to Co(III). nih.govniscpr.res.inDiamagnetic nature of Co(III) complexes; color change.
Iron (Fe)+3Reaction of the ligand with FeCl₃ in the presence of a base. pmf.unsa.baMass spectrometry and magnetic susceptibility measurements.
Zinc (Zn)+2Reaction with ZnCl₂ or Zn(OAc)₂. nih.govFormation of diamagnetic, often colorless, complexes.

The stoichiometry of the metal complexes of thiosemicarbazones is typically either 1:1 or 1:2 (Metal:Ligand). nih.govniscpr.res.in The specific stoichiometry and resulting geometry depend on the metal ion, its coordination number, the reaction conditions, and the presence of other coordinating anions or solvent molecules.

1:1 Stoichiometry: In a 1:1 complex, one molecule of the ligand coordinates to one metal ion. This often results in square planar or tetrahedral geometries for four-coordinate metals, often with co-ligands like chloride or water molecules occupying the remaining coordination sites. niscpr.res.innih.gov

1:2 Stoichiometry: In a 1:2 complex, two ligand molecules coordinate to a single metal ion. This is common for metals that favor a coordination number of six, leading to octahedral geometries. nih.govpmf.unsa.ba For example, Fe(III) often forms a 1:2 complex, [Fe(L)₂]⁺, where the two tridentate ONS ligands (in the case of salicylaldehyde (B1680747) thiosemicarbazone) create an octahedral environment around the iron center. pmf.unsa.ba Similarly, Co(III) complexes with a 1:2 stoichiometry and octahedral geometry have been reported for related thiosemicarbazones. nih.gov

The geometry of the complexes is typically determined using electronic spectroscopy (UV-Vis), magnetic susceptibility measurements, and, most definitively, single-crystal X-ray diffraction. For example, square planar geometries for Ni(II) and Cu(II) complexes and octahedral geometries for Co(III) complexes have been proposed for analogous thiosemicarbazone derivatives based on spectral and magnetic data. nih.govniscpr.res.in

Spectroscopic Characterization of Metal Complexes (IR, UV-Vis, NMR, Mass Spectrometry, ESR)

Infrared (IR) Spectroscopy IR spectroscopy is a fundamental tool for confirming the coordination of the thiosemicarbazone ligand to a metal ion. The key vibrational bands of the free ligand are the azomethine group ν(C=N) and the thioamide group ν(C=S). pmf.unsa.ba Upon complexation, shifts in these bands provide direct evidence of coordination.

ν(C=N) band: A shift of the azomethine stretching frequency, typically to a lower wavenumber, indicates the coordination of the azomethine nitrogen atom to the metal center. jocpr.comamazonaws.com This shift is due to the donation of lone pair electrons from the nitrogen to the metal, which weakens the C=N double bond.

ν(C=S) band: The thiocarbonyl stretching band is particularly diagnostic. In many complexes, this band shifts to a lower frequency, and a new band corresponding to the C-S single bond may appear. pmf.unsa.ba This suggests that the ligand coordinates to the metal in its deprotonated, thiol form through the sulfur atom. pmf.unsa.ba

New Bands: The formation of new, weaker bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to the stretching vibrations of the newly formed metal-nitrogen [ν(M-N)] and metal-sulfur [ν(M-S)] bonds, confirming the chelation. jocpr.com

Interactive Table 1: Typical IR Spectral Data for Thiosemicarbazone Metal Complexes (Note: Data is illustrative and not specific to Veratraldehyde thiosemicarbazone)

Vibrational Mode Free Ligand (cm⁻¹) Metal Complex (cm⁻¹) Inference
ν(N-H) ~3440, ~3260 Shifts observed Involvement of hydrazinic nitrogen in coordination
ν(C=N) ~1610 1590 - 1605 Coordination via azomethine nitrogen
ν(C=S) ~820-840 775 - 795 Coordination via sulfur atom (thiolate form)
ν(M-N) - ~500-550 Formation of metal-nitrogen bond

UV-Visible (UV-Vis) Spectroscopy Electronic spectroscopy provides information about the electronic transitions within the complex and can help elucidate the geometry around the metal ion. The spectra of thiosemicarbazone complexes typically show two main types of bands:

Intra-ligand Transitions: These high-intensity bands, usually found in the UV region, are assigned to π → π* and n → π* transitions within the aromatic and thiosemicarbazone moieties of the ligand. Upon complexation, these bands may shift in position or change in intensity. nih.gov

Charge-Transfer Transitions: Ligand-to-metal charge transfer (LMCT) bands are often observed. These arise from the transfer of electron density from the ligand's orbitals (often from the sulfur atom) to the metal's d-orbitals.

d-d Transitions: For transition metal complexes, weaker absorption bands in the visible region correspond to d-d electronic transitions. The energy and number of these bands are highly dependent on the geometry of the metal center (e.g., octahedral, tetrahedral, square planar) and the identity of the metal ion, as described by crystal field theory. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the ligand's structure in solution. Upon complexation:

The resonance signal of the azomethine proton (-CH=N-) typically shifts downfield, confirming the coordination of the azomethine nitrogen. jocpr.com

Protons of the aromatic ring (the veratryl group in this case) may also experience shifts due to changes in the electronic environment upon metal chelation.

The signal for the N-H proton of the hydrazinic moiety often disappears upon complexation if the ligand coordinates in its deprotonated form. jocpr.com

Mass Spectrometry Mass spectrometry is crucial for confirming the molecular weight and stoichiometry of the newly formed complexes. pmf.unsa.ba Techniques like Electrospray Ionization (ESI) mass spectrometry can identify the molecular ion peak [M]⁺ or related fragments, confirming the proposed structure, such as [M(L)₂] or [M(L)X], and helping to establish the metal-to-ligand ratio in the complex. pmf.unsa.bajocpr.com

Electron Spin Resonance (ESR) Spectroscopy ESR (or EPR) spectroscopy is applicable to paramagnetic complexes, such as those of Cu(II) or Mn(II). The ESR spectrum provides valuable information about the oxidation state of the metal, the geometry of the coordination sphere, and the nature of the metal-ligand bonds. The calculated g-values (g|| and g⊥) and hyperfine splitting constants can distinguish between different geometries (e.g., square planar vs. tetrahedral) and indicate the degree of covalent character in the metal-ligand bonds.

X-ray Crystallographic Analysis of Metal Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a metal complex in the solid state. researchgate.net It provides unambiguous information on:

Coordination Mode: It confirms whether the thiosemicarbazone ligand acts as a bidentate (coordinating through N,S donors) or tridentate ligand (if another donor atom is present). nih.gov

Coordination Geometry: It reveals the exact geometry around the central metal ion (e.g., square planar, tetrahedral, octahedral), including precise bond lengths and angles. researchgate.netnih.gov For instance, studies on various thiosemicarbazone complexes have revealed distorted square planar geometries for Ni(II) and Cu(II) ions and octahedral or tetrahedral geometries for Co(II) and Fe(III). benthamopenarchives.com

Bond Lengths and Angles: X-ray analysis provides exact measurements of the M-S and M-N bond lengths, as well as the bond angles within the chelate rings. These parameters are crucial for understanding the stability and reactivity of the complex. researchgate.net

Supramolecular Structure: It elucidates how the complex molecules are arranged in the crystal lattice, revealing intermolecular interactions like hydrogen bonding or π-π stacking, which can influence the material's properties. researchgate.net

Interactive Table 2: Illustrative Crystallographic Data for a Generic [M(L)₂] Thiosemicarbazone Complex (Note: Data is illustrative and not specific to Veratraldehyde thiosemicarbazone)

Parameter Typical Value / Observation Significance
Crystal System Monoclinic, Orthorhombic, etc. Describes the symmetry of the unit cell
Space Group e.g., P2₁/c, Pbca Defines the symmetry elements within the unit cell
Coordination Geometry Square Planar, Octahedral Defines the arrangement of ligands around the metal
M-S Bond Length 2.20 - 2.40 Å Indicates the strength of the metal-sulfur bond
M-N Bond Length 1.95 - 2.15 Å Indicates the strength of the metal-nitrogen bond

Influence of Metalation on Electronic and Structural Properties

The coordination of a metal ion to the Veratraldehyde thiosemicarbazone ligand induces significant changes in the molecule's electronic and structural properties. These changes are the foundation for the altered chemical reactivity and biological activity of the complexes compared to the free ligand. benthamopenarchives.comnih.gov

Electronic Properties:

Electron Delocalization: Upon deprotonation and coordination, the thiosemicarbazone backbone becomes part of a conjugated chelate ring system. This enhances electron delocalization across the ligand framework, which can be observed through shifts in UV-Vis absorption bands. nih.gov

Redox Potential: The coordination of a metal ion can stabilize certain oxidation states and alter the redox potential of both the metal and the ligand. This is a key factor in the proposed mechanisms of action for many biologically active thiosemicarbazone complexes.

Lipophilicity: Chelation often increases the lipophilicity of the ligand. By neutralizing the charge and encapsulating the polar donor atoms around the metal ion, the resulting complex can more easily traverse biological membranes, which is often cited as a reason for the enhanced biological activity of metal complexes over the free ligands. pmf.unsa.ba

Structural Properties:

Planarity: The formation of stable five-membered chelate rings (M-N-N-C-S) often forces the thiosemicarbazone moiety into a more planar conformation than the free ligand. This increased planarity can facilitate intermolecular interactions like π-π stacking.

Bond Length Alterations: As confirmed by X-ray crystallography on related compounds, metalation leads to predictable changes in bond lengths. The C=S double bond lengthens (becoming more C-S single bond-like), and the C-N bond within the hydrazone fragment shortens, indicating increased double bond character and greater delocalization within the chelate ring. nih.gov

Conformational Isomers: The free thiosemicarbazone ligand can exist in different conformations (e.g., E/Z isomers with respect to the C=N and C-N bonds). Coordination to a metal ion locks the ligand into a specific conformation, typically the one most favorable for chelation.

Computational Chemistry and Theoretical Studies on Veratraldehyde Thiosemicarbazone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a way to model molecular systems and predict their properties with increasing accuracy. For Veratraldehyde thiosemicarbazone, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) have been employed to elucidate its structural and electronic characteristics.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Geometry Optimization

The three-dimensional arrangement of atoms in a molecule is crucial to its chemical reactivity and physical properties. Both DFT and Hartree-Fock (HF) methods are utilized to find the most stable geometry of a molecule, its equilibrium state. These calculations for Veratraldehyde thiosemicarbazone were performed using the Gaussian 09 software package.

The geometry of Veratraldehyde thiosemicarbazone was optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. The HF method was also used with the same basis set for comparison. The optimization process seeks the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles. These calculated parameters can then be compared with experimental data, often obtained from X-ray crystallography, to validate the computational model. Studies show a good correlation between the calculated and experimental structures, indicating that the chosen level of theory accurately describes the molecular geometry.

Analysis of Frontier Molecular Orbitals (FMO) and Electronic Energy Levels

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic behavior and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

For Veratraldehyde thiosemicarbazone, the HOMO and LUMO energies were calculated using the B3LYP/6-311++G(d,p) method. The HOMO is primarily located on the thiosemicarbazone moiety, specifically the sulfur and nitrogen atoms, indicating this is the region most susceptible to electrophilic attack. The LUMO, on the other hand, is distributed over the aromatic ring and the azomethine group (-C=N-). The calculated HOMO-LUMO energy gap provides insight into the charge transfer interactions occurring within the molecule.

ParameterEnergy (eV)
HOMO Energy -5.93
LUMO Energy -1.78
Energy Gap (ΔE) 4.15

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intra- and intermolecular bonding interactions. It provides a detailed picture of the delocalization of electron density between filled and empty orbitals, which is crucial for understanding molecular stability.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. By calculating theoretical spectra, researchers can assign experimental bands and gain a deeper understanding of the molecule's vibrational and electronic properties.

Theoretical IR, Raman, and NMR Spectra Calculation

Vibrational spectroscopy (Infrared and Raman) provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations of these spectra for Veratraldehyde thiosemicarbazone were carried out using the DFT/B3LYP method with the 6-311++G(d,p) basis set. The calculated vibrational frequencies are typically scaled by a factor to correct for anharmonicity and the limitations of the theoretical model, allowing for a more accurate comparison with experimental data. These calculations help in the assignment of specific vibrational modes to the observed peaks in the experimental IR and Raman spectra. For instance, the characteristic stretching frequencies of C=S, C=N, and N-H bonds can be precisely identified.

Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Theoretical calculations of ¹H and ¹³C NMR chemical shifts were performed using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level. The calculated chemical shifts, when compared to experimental values, show a good linear correlation, aiding in the unambiguous assignment of signals in the NMR spectra to specific atoms in the molecule.

UV-Vis Spectral Prediction

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules like Veratraldehyde thiosemicarbazone.

Calculations were performed using the TD-DFT method at the B3LYP/6-311++G(d,p) level to predict the UV-Vis spectrum of the compound, typically in a solvent like ethanol (B145695) to mimic experimental conditions. The calculations provide the absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions. For Veratraldehyde thiosemicarbazone, the predicted spectrum shows absorption bands in the UV-Vis region that correspond to π → π* and n → π* transitions. These transitions are primarily associated with the aromatic ring and the thiosemicarbazone moiety, and the good agreement between the calculated and experimental spectra validates the theoretical approach.

Calculated λmax (nm)Experimental λmax (nm)Major Contribution
328330n → π
298302π → π
235238π → π*

Conformational Preferences and Tautomeric Equilibria using Theoretical Calculations

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the three-dimensional structure and isomeric forms of thiosemicarbazones. For Veratraldehyde thiosemicarbazone, these studies elucidate the most stable arrangements of its atoms and the potential for existing in different tautomeric forms.

Thiosemicarbazones, as a class of compounds, are known to exhibit tautomerism, primarily between the thione (C=S) and thiol (C-S-H) forms. DFT calculations on related thiosemicarbazones have consistently shown that the open-chain thione form is the most stable tautomer nih.gov. This stability is attributed to the greater bond energy of the C=S double bond compared to the C=N double bond in the thiol form. While specific calculations for Veratraldehyde thiosemicarbazone are not extensively reported, the general principles strongly suggest its preference for the thione tautomer under normal conditions.

Table 1: General Findings from Theoretical Studies on Aromatic Thiosemicarbazones

Computational AspectGeneral Findings for Aromatic ThiosemicarbazonesRelevance to Veratraldehyde Thiosemicarbazone
Tautomeric Equilibrium The thione form is energetically more favorable than the thiol form.Veratraldehyde thiosemicarbazone is expected to predominantly exist in the thione form.
Conformational Isomers Planar or near-planar conformations are generally the most stable due to extended conjugation.The molecule likely adopts a planar conformation to maximize π-delocalization.
Rotational Barriers The energy barriers for rotation around key single bonds are typically low, allowing for conformational flexibility.The veratraldehyde moiety may exhibit some rotational freedom, influenced by the methoxy (B1213986) groups.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or a nucleic acid. This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of a ligand's biological activity. For Veratraldehyde thiosemicarbazone, molecular docking studies have been crucial in exploring its potential as an antimicrobial or anticancer agent.

A significant body of research has identified bacterial DNA gyrase and topoisomerases as key targets for the biological activity of thiosemicarbazones nih.gov. A molecular docking study on a series of benzaldehyde (B42025) thiosemicarbazone derivatives against the DNA gyrase B subunit from Mycobacterium tuberculosis provides valuable insights into the potential interactions of Veratraldehyde thiosemicarbazone nih.govsemanticscholar.orgresearchgate.net. In this study, the parent benzaldehyde thiosemicarbazone was shown to fit into the ATP-binding pocket of the enzyme.

Table 2: Predicted Interactions of Benzaldehyde Thiosemicarbazone with DNA Gyrase B

Interacting ResidueType of Interaction
ILE493Hydrogen Bond
SER413Hydrogen Bond
LYS409Hydrogen Bond
SER12Hydrogen Bond
LYS409, SER413, ALA416, GLY296, TYR297, ARG492, ALA491, SER298, HIS514, GLU352, PHE551Hydrophobic Interactions

Data based on the docking of benzaldehyde thiosemicarbazone derivatives against M. tuberculosis DNA gyrase B nih.gov.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they are of great interest for applications in optoelectronics, such as frequency conversion and optical switching. Theoretical calculations, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameter of interest is the first-order hyperpolarizability (β), which is a measure of the second-order NLO response.

For a molecule to possess a significant β value, it typically requires a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. This "push-pull" electronic structure facilitates intramolecular charge transfer upon excitation by an electric field, leading to a large NLO response lew.robohrium.com.

In Veratraldehyde thiosemicarbazone, the veratraldehyde moiety, with its two electron-donating methoxy groups, acts as the electron donor. The thiosemicarbazone group, with its electronegative nitrogen and sulfur atoms, can be considered the electron-accepting part of the molecule. The imine bond (-CH=N-) provides the π-conjugated bridge that connects the donor and acceptor groups. Computational studies on various thiosemicarbazone derivatives have shown that they can possess significant first-order hyperpolarizability nih.gov. The presence of the strong electron-donating methoxy groups in Veratraldehyde thiosemicarbazone is expected to enhance its NLO properties compared to the unsubstituted benzaldehyde thiosemicarbazone mdpi.com.

Table 3: Factors Influencing the Predicted NLO Properties of Veratraldehyde Thiosemicarbazone

Molecular FeatureRole in NLO PropertiesExpected Effect
3,4-Dimethoxy Groups Electron-donating groups (Donor)Increase the electron density of the π-system, enhancing intramolecular charge transfer.
Thiosemicarbazone Moiety Electron-accepting group (Acceptor)Creates the necessary electronic asymmetry for a second-order NLO response.
Imine Bridge (-CH=N-) π-conjugated systemFacilitates the transfer of charge from the donor to the acceptor.

Mechanistic Investigations of Biological Activities of Veratraldehyde Thiosemicarbazone and Its Metal Complexes

Mechanisms of Anticancer Activity

The anticancer properties of thiosemicarbazones, including Veratraldehyde thiosemicarbazone and its metal complexes, are attributed to a multifaceted mechanism of action. These compounds can trigger various cellular pathways that collectively inhibit the growth of cancer cells. nih.govnih.gov The coordination of thiosemicarbazone ligands with metal ions often enhances their biological efficacy compared to the ligands alone. nih.govresearchgate.net

A primary mechanism through which Veratraldehyde thiosemicarbazone and related compounds exert their anticancer effects is by inhibiting cell proliferation and inducing apoptosis, or programmed cell death. mdpi.comnih.gov Studies have demonstrated that these compounds are effective against various cancer cell lines, where they halt the uncontrolled division of cancer cells. mdpi.com The induction of apoptosis is a critical component of their cytotoxic action. mdpi.com Metal complexes, in particular, have been shown to promote apoptosis through mitochondria-mediated pathways. nih.govfrontiersin.org This process can involve the deregulation of genes responsible for antioxidant capacity, leading to cell cycle arrest and apoptosis. nih.gov For instance, certain iron (III) complexes of thiosemicarbazones have been found to induce mitochondria-mediated apoptosis by regulating the expression of Bcl-2 family proteins. researchgate.net

Mechanism Key Findings References
Cell Proliferation Thiosemicarbazones demonstrate the ability to inhibit the proliferation of various cancer cell lines. mdpi.comnih.gov
Apoptosis Induction The anticancer action involves the induction of programmed cell death (apoptosis). nih.govmdpi.com
Mitochondrial Pathway Metal complexes can trigger the release of apoptotic factors from mitochondria, leading to cell death. nih.govfrontiersin.org
Cell Cycle Arrest The compounds can cause deregulation of cellular processes, leading to a halt in the cell cycle. nih.gov

Ribonucleotide reductase (RNR) is a crucial enzyme responsible for converting ribonucleotides into deoxyribonucleotides, an essential step in DNA synthesis and repair. semanticscholar.org Thiosemicarbazones are recognized as potent inhibitors of this enzyme. nih.govnih.govnih.gov The mechanism of RNR inhibition is closely linked to the ability of thiosemicarbazones to chelate iron. The RNR enzyme contains a diferric-tyrosyl radical center essential for its catalytic activity. nih.gov Thiosemicarbazones can interact with the enzyme, causing the release of iron from this catalytic center, thereby inactivating the enzyme. researchgate.net The resulting iron-thiosemicarbazone complex is redox-active and can generate reactive oxygen species (ROS), which further damage the RNR enzyme. nih.govdiva-portal.org This inhibition of RNR depletes the pool of deoxyribonucleotides available for DNA synthesis, ultimately halting cell proliferation. semanticscholar.org

By targeting enzymes like ribonucleotide reductase, Veratraldehyde thiosemicarbazone and its complexes indirectly inhibit DNA synthesis. nih.gov Furthermore, these compounds and particularly their metal complexes can interact directly with DNA, causing damage and interfering with its metabolic processes. nih.govnih.gov Some complexes have been shown to bind to DNA through intercalation. researchgate.net This interaction can lead to the cleavage of DNA strands, a mechanism observed with certain iron and copper complexes. nih.govnih.govresearchgate.net The ability of these compounds to damage DNA contributes significantly to their cytotoxic effects on rapidly dividing cancer cells. nih.gov

Thiosemicarbazones are effective chelators of transition metals like iron and copper. nih.gov This chelating ability is central to their biological activity. When complexed with metals, their anticancer potency is often significantly increased. nih.govfrontiersin.org These metal complexes are redox-active and can participate in cellular oxidation-reduction reactions. nih.govresearchgate.net

A key mechanism for these complexes is the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. nih.gov The interaction of the metal complexes with intracellular thiols or other reducing agents can lead to a futile redox cycle, producing excessive ROS. nih.govdiva-portal.org This surge in ROS induces high levels of oxidative stress within the cancer cell. nih.gov Elevated oxidative stress can damage cellular components, including lipids, proteins, and DNA, decrease the mitochondrial membrane potential, and ultimately trigger apoptosis. nih.govnih.govfrontiersin.org This ROS-mediated mechanism may also explain the selectivity of these compounds for cancer cells, which often have a compromised redox balance compared to normal cells. nih.gov

Component Role in Anticancer Mechanism References
Metal Chelation Forms biologically active complexes, often more potent than the ligand alone. nih.govnih.govfrontiersin.org
Redox Activity Metal complexes participate in cellular redox cycles. nih.govresearchgate.net
ROS Generation Catalyzes the formation of reactive oxygen species, inducing oxidative stress. nih.govnih.govdiva-portal.org
Apoptosis Excessive oxidative stress leads to mitochondrial dysfunction and programmed cell death. nih.govfrontiersin.org

Beyond ribonucleotide reductase, thiosemicarbazones and their metal complexes target other critical cellular enzymes. nih.gov DNA topoisomerases, which are essential for managing DNA topology during replication and transcription, are prominent targets. nih.govmdpi.commdpi.com Specifically, metal-thiosemicarbazone complexes have shown significant inhibitory activity against topoisomerase IIα, an isoform highly expressed in proliferating cancer cells. nih.govmdpi.com The inhibition of topoisomerase II prevents the proper separation of DNA strands, leading to errors in DNA replication and cell death. mdpi.com Metal chelation appears crucial, as many metal complexes show higher inhibition of topoisomerase II compared to their corresponding ligands. nih.govresearchgate.netnih.gov

Molecular docking studies also suggest that these compounds can effectively bind to other molecular targets, such as the transcriptional regulator PrfA, indicating a broad potential for therapeutic intervention in both anticancer and antibacterial applications. mdpi.com

Mechanisms of Antibacterial Activity

Thiosemicarbazones and their derivatives exhibit promising antibacterial properties, making them candidates for the development of new antibiotics. mdpi.comdergipark.org.tr Their mechanism of action against bacteria is also believed to be multifactorial. Molecular studies and docking simulations suggest that they may function through a dual mechanism involving the inhibition of key bacterial enzymes like DNA gyrase and topoisomerase IV. mdpi.com These enzymes are essential for bacterial DNA replication; their inhibition leads to the disruption of this process and ultimately bacterial cell death. mdpi.com

Additionally, the transcriptional regulator PrfA, which controls virulence gene expression in some bacteria, has been identified as a potential target. mdpi.com The ability of thiosemicarbazones to chelate metals is also relevant to their antibacterial activity, as metal ions are essential for the function of many bacterial enzymes. dergipark.org.tr The formation of metal complexes can enhance the antibacterial effect. dergipark.org.trrsc.org For example, certain thiosemicarbazone complexes have shown greater susceptibility against Gram-negative bacterial strains. rsc.org

Disruption of Fungal Cell Membranes and Inhibition of Protein Synthesis

The antifungal action of thiosemicarbazones, including Veratraldehyde thiosemicarbazone, is often attributed to a multi-pronged attack on fungal cells. One of the primary mechanisms involves the disruption of the fungal cell membrane's integrity. This disruption can lead to the leakage of essential intracellular components and ultimately, cell death. Furthermore, these compounds have been shown to interfere with protein synthesis, a critical process for fungal growth and survival. mdpi.com The mode of action may involve the formation of a hydrogen bond through the azomethine group with the active centers of various cellular constituents, resulting in the interference with normal cellular processes. core.ac.uk Some studies suggest that the antifungal effects of thiosemicarbazones are linked to their ability to chelate iron, which in turn can interfere with processes like ergosterol (B1671047) synthesis, a key component of the fungal cell membrane. nih.gov

Metal complexes of thiosemicarbazones often exhibit enhanced antifungal activity compared to the ligands alone. This increased efficacy is thought to be due to the metal complex's ability to facilitate the transport of the active agent across the fungal cell membrane. core.ac.uknih.gov

Inhibition of DNA Gyrase and Topoisomerase IV

Thiosemicarbazones and their derivatives have been identified as inhibitors of bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.com These enzymes are essential for managing the topological state of DNA during replication, transcription, and other vital cellular processes. mdpi.com The inhibitory action of some thiosemicarbazide (B42300) derivatives has been shown to target the ATPase activity of these enzymes. For instance, certain compounds reduce the ability of the ParE subunit of topoisomerase IV to hydrolyze ATP, rather than stabilizing the cleavage complex, which is the mechanism of action for other classes of topoisomerase inhibitors. mdpi.com While direct studies on Veratraldehyde thiosemicarbazone are limited in this context, the structural similarities to other active thiosemicarbazones suggest a potential for a similar mechanism of action. mdpi.commdpi.com Metal complexation can also play a role in the inhibition of topoisomerases, with some metal-thiosemicarbazone complexes showing significant inhibition of topoisomerase II. nih.govnih.gov

Mechanisms of Antifungal Activity

The antifungal mechanisms of Veratraldehyde thiosemicarbazone and its metal complexes are multifaceted. As mentioned, disruption of the fungal cell membrane and inhibition of protein synthesis are key factors. mdpi.com The chelation of essential metal ions, particularly iron, by thiosemicarbazones can disrupt various cellular processes that are dependent on these metals. nih.gov For example, iron homeostasis is closely linked to ergosterol synthesis, and its disruption can lead to a compromised cell membrane. nih.gov

Furthermore, some thiosemicarbazone derivatives have been shown to inhibit mitochondrial respiration, primarily by affecting the activity of mitochondrial respiratory chain complex I through iron chelation. This leads to a reduction in mitochondrial membrane potential and ATP synthesis. nih.gov Disruption of intracellular zinc homeostasis has also been observed, which can inhibit fungal ribosome biogenesis. nih.gov Metal complexes, particularly those with copper(II) and zinc(II), often show higher antifungal activity than the thiosemicarbazone ligand alone. nih.gov

Mechanisms of Antiviral Activity

Thiosemicarbazone derivatives have demonstrated a range of antiviral activities. For instance, certain benzaldehyde (B42025) thiosemicarbazone derivatives have shown to inhibit the replication of poliovirus. nih.gov The antiviral action is suggested to be dependent on the chemical structure, where the relative positions of substituents on the aromatic ring are crucial. nih.gov Other studies have indicated that thiosemicarbazones can act as viral inhibitors for the Dengue virus. nih.gov

Metal complexes of thiosemicarbazones have also been investigated for their antiviral properties. Some complexes have exhibited antiviral activity against HIV-1 by acting at the post-entry steps of the viral cycle. scilit.com The exact mechanism of antiviral action can vary depending on the specific thiosemicarbazone and the virus , but it often involves interference with viral replication processes.

Mechanisms of Anti-inflammatory Activity (e.g., NF-κB pathway inhibition)

The anti-inflammatory properties of thiosemicarbazone metal complexes have been linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. plos.org NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammatory and immune responses. nih.gov In resting cells, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. plos.org Upon stimulation by pro-inflammatory signals, IκBα is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. plos.org

Certain nickel(II) thiosemicarbazone complexes have been shown to potently inhibit the degradation of IκBα, which in turn prevents the nuclear translocation of NF-κB. plos.orgresearchgate.net This leads to the downregulation of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α and IL-6. plos.org Some indole-based thiosemicarbazone derivatives have also demonstrated anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) expression. nih.govresearchgate.net

Mechanisms of Enzyme Inhibition (e.g., Tyrosinase, Acetylcholinesterase, Butyrylcholinesterase, Glutathione S-transferase, Xanthine (B1682287) Oxidase)

Veratraldehyde thiosemicarbazone and its derivatives have been shown to inhibit a variety of enzymes, highlighting their potential for therapeutic applications.

Tyrosinase: Thiosemicarbazones are recognized as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govrsc.orgmdpi.com The inhibition is often reversible and of a mixed-type. nih.govnih.gov For example, 4-methoxybenzaldehyde (B44291) thiosemicarbazone, a compound structurally similar to Veratraldehyde thiosemicarbazone, was found to be a reversible, mixed-type inhibitor of the diphenolase activity of tyrosinase. nih.gov

Acetylcholinesterase and Butyrylcholinesterase: These enzymes are targets for the treatment of Alzheimer's disease. nih.govnih.gov Certain para-substituted thiosemicarbazone derivatives have shown potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net The inhibitory activity is influenced by the nature and position of the substituents on the benzaldehyde ring. nih.gov

Glutathione S-transferase: Glutathione S-transferases (GSTs) are a family of enzymes involved in detoxification. nih.govnih.gov Some bis(thiosemicarbazone) metal complexes have been found to be effective inhibitors of GST. nih.gov

Xanthine Oxidase: This enzyme plays a role in the metabolism of purines to uric acid, and its inhibition is a therapeutic target for gout. nih.govfrontiersin.org Thiosemicarbazones derived from hydroxy-substituted benzaldehydes have been identified as inhibitors of xanthine oxidase, with some showing mixed-type inhibition. nih.gov

Inhibitory Activity of Veratraldehyde Thiosemicarbazone Analogs on Various Enzymes

Enzyme Compound/Analog IC50 Value (µM) Inhibition Type Reference(s)
Tyrosinase (monophenolase) p-Hydroxybenzaldehyde thiosemicarbazone 0.76 Reversible nih.gov
Tyrosinase (monophenolase) p-Methoxybenzaldehyde thiosemicarbazone 7.0 Reversible nih.gov
Tyrosinase (diphenolase) p-Hydroxybenzaldehyde thiosemicarbazone 3.80 Mixed-type nih.gov
Tyrosinase (diphenolase) p-Methoxybenzaldehyde thiosemicarbazone 2.62 Mixed-type nih.govnih.gov
Acetylcholinesterase Compound 19 (para-substituted thiosemicarbazone) 110.19 ± 2.32 Not specified nih.gov
Butyrylcholinesterase Compound 19 (para-substituted thiosemicarbazone) 145.11 ± 1.03 Not specified nih.gov

Structure Activity Relationship Sar Studies of Veratraldehyde Thiosemicarbazone Derivatives

Impact of Structural Modifications on Biological Efficacy

Structural alterations to the veratraldehyde thiosemicarbazone molecule can significantly affect its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn modulate its biological activity.

The veratraldehyde moiety, characterized by its 3,4-dimethoxy substituted phenyl ring, serves as a foundational structure. The nature, position, and number of substituents on both this aromatic ring and the thiosemicarbazone backbone are critical determinants of biological activity.

Veratraldehyde Moiety: The two methoxy (B1213986) groups (-OCH₃) on the veratraldehyde ring are electron-donating, influencing the electronic properties of the entire molecule. Replacing or adding other functional groups can alter activity. For instance, introducing electron-withdrawing groups (e.g., -Cl, -NO₂) or additional electron-donating groups (e.g., -OH) at different positions on the phenyl ring can modify the molecule's ability to interact with biological targets.

Thiosemicarbazone Group: Modifications to the terminal N4-amino group of the thiosemicarbazone chain are particularly impactful. Substituting the hydrogen atoms with alkyl or aryl groups can significantly change the compound's lipophilicity and steric bulk. nih.gov Increasing the size and hydrophobicity of the substituent at this position has, in some cases, been correlated with increased antimalarial activity. nih.gov The Schiff bases of thiosemicarbazones exhibit a wide array of coordination modes with transition metals, and the number and type of substituents directly affect this coordination behavior. nih.gov

Table 1: General Influence of Substituent Modifications on Thiosemicarbazone Activity

Molecular MoietyType of ModificationGeneral Effect on Physicochemical PropertiesPotential Impact on Biological Activity
Veratraldehyde Ring Addition of Electron-Withdrawing Groups (e.g., -NO₂, -CF₃)Increases electron deficiency of the ringMay enhance interactions with specific biological targets; modulates redox potential.
Addition of Electron-Donating Groups (e.g., -OH, -NH₂)Increases electron density of the ringCan alter hydrogen bonding capabilities and solubility.
Altering Substituent Position (ortho, meta, para)Changes molecular geometry and dipole momentAffects binding affinity and selectivity for target sites.
Thiosemicarbazone Chain N4-substitution (e.g., alkyl, aryl groups)Increases lipophilicity and steric hindranceOften enhances cell permeability; can increase or decrease activity depending on the target. nih.gov
S-alkylationPrevents metal coordination via sulfurGenerally reduces or eliminates biological activities that depend on metal chelation.

The electronic properties of substituents, categorized as either electron-donating or electron-withdrawing, play a pivotal role in the mechanism of action of thiosemicarbazones. These effects are transmitted through the conjugated system of the molecule, influencing the electron density at the crucial N,S-donor atoms involved in metal chelation.

Electron-donating groups, like the methoxy groups in veratraldehyde, increase the electron density on the aromatic ring and, by extension, on the azomethine nitrogen. This can enhance the ligand's ability to donate electrons to a metal ion, forming more stable complexes. Conversely, electron-withdrawing groups decrease electron density, which can also modulate the redox potential of the resulting metal complex, a key factor in mechanisms of action that involve generating reactive oxygen species (ROS). pmf.unsa.ba

Role of Metal Complexation in Modulating Biological Activity

Thiosemicarbazones are well-known as excellent chelating agents for transition metal ions, typically coordinating through the sulfur atom and the azomethine nitrogen atom. nih.gov This chelation is often central to their biological activity.

For a vast majority of thiosemicarbazones, the formation of a metal complex significantly enhances biological potency compared to the free ligand. benthamopenarchives.comnih.gov This increased activity is attributed to several factors. According to Tweedy's chelation theory, complexation can enhance the lipophilicity of the molecule. The coordination of the ligand's polar N,S groups around the metal ion can create a complex with a more hydrophobic exterior, facilitating its passage across cellular membranes. benthamopenarchives.com Furthermore, the metal ion itself can be an active component, participating in redox cycling or binding to biological targets that the ligand alone cannot. pmf.unsa.ba Studies have shown that copper(II) complexes of thiosemicarbazones are often more potent inhibitors of enzymes like topoisomerase IIα than the thiosemicarbazone ligands by themselves. nih.gov

Table 2: Comparison of Biological Potency: Free Ligand vs. Metal Complex

Compound TypeGeneral LipophilicityMembrane PermeabilityTarget InteractionResultant Biological Potency
Free Thiosemicarbazone Ligand ModerateModerateCan chelate intracellular metal ionsActive
Thiosemicarbazone Metal Complex Often IncreasedEnhancedMetal ion introduces new binding modes and redox activitySignificantly Enhanced benthamopenarchives.comresearchgate.net

The choice of metal ion and its oxidation state is a critical factor in determining the biological activity and mechanism of action of the resulting complex. Different metals confer distinct properties.

Copper (Cu): Copper complexes of thiosemicarbazones are frequently reported as the most potent, particularly in anticancer studies. nih.gov Their activity is often linked to the inhibition of the proteasome and the generation of ROS. benthamopenarchives.com

Iron (Fe): Iron complexes are of particular interest due to their ability to engage in Fenton chemistry. The redox cycling between Fe(III) and Fe(II) states within the cell can lead to the production of highly damaging hydroxyl radicals, contributing to cytotoxicity against cancer cells. pmf.unsa.ba The anti-tumor activity of some thiosemicarbazones is explained by a mechanism involving the depletion of iron from tumor cells and the subsequent formation of a redox-active Fe(III) complex. pmf.unsa.ba

Zinc (Zn), Nickel (Ni), Cobalt (Co): Other transition metals also form active complexes, though their potency can vary. One study demonstrated a potency trend for a series of thiosemicarbazone complexes as: Cu(II) > Zn(II) > Ni(II) > Co(II). nih.gov The specific geometry of the complex (e.g., square planar, tetrahedral, octahedral) is dictated by the metal ion and its coordination preferences, which in turn affects how the complex interacts with its biological target. researchgate.net

Rational Design Principles for Optimized Veratraldehyde Thiosemicarbazone Analogues

Based on SAR studies, a set of rational design principles can be formulated to guide the synthesis of new veratraldehyde thiosemicarbazone derivatives with optimized biological activity.

Optimize Lipophilicity: Systematically modify the N4-terminus of the thiosemicarbazone moiety with various alkyl and aryl groups to fine-tune the lipophilicity, balancing cell membrane permeability with aqueous solubility.

Modulate Electronic Properties: Introduce a variety of electron-donating and electron-withdrawing substituents at available positions on the veratraldehyde ring to modulate the electronic character of the molecule and optimize interactions with specific targets.

Strategic Metal Selection: Synthesize complexes with a range of biologically relevant transition metals (e.g., Cu(II), Fe(III), Zn(II)) to identify the metal ion that confers the highest potency for a desired therapeutic application. The choice of metal should be guided by the intended mechanism of action (e.g., iron for ROS generation, copper for proteasome inhibition).

By systematically applying these principles, new generations of veratraldehyde thiosemicarbazone derivatives can be developed with enhanced efficacy and selectivity.

Emerging Research and Advanced Applications of Veratraldehyde Thiosemicarbazone

Development of Next-Generation Thiosemicarbazone Scaffolds

The inherent chemical plasticity of the thiosemicarbazone scaffold allows for extensive modification to synthesize next-generation compounds with tailored properties. mdpi.com The core structure, derived from an aldehyde or ketone precursor, can be readily altered to enhance biological activity, catalytic efficacy, or material properties. mdpi.comnih.gov Researchers are actively developing novel derivatives by introducing various functional groups to the aromatic ring of the veratraldehyde precursor or by modifying the thiosemicarbazide (B42300) backbone.

Key strategies in the development of these advanced scaffolds include:

Metal Complexation: Thiosemicarbazones act as chelating ligands, coordinating with a variety of transition metals through their sulfur and azomethine nitrogen atoms to form stable complexes. nih.gov The synthesis of novel bis(thiosemicarbazone) complexes with metals such as Copper(II), Nickel(II), Cobalt(II), and Manganese(II) is a prominent area of research, yielding compounds with unique electronic and structural properties. nih.gov

Bio-conjugation: To improve the target specificity of biologically active thiosemicarbazones, researchers are developing antibody-drug conjugates (ADCs). rsc.org This involves functionalizing the thiosemicarbazone scaffold with linkers that can be "clicked" onto antibodies, directing the molecule to specific cells and potentially reducing off-target effects. rsc.org

Hybrid Scaffolds: Another innovative approach involves creating hybrid molecules by incorporating the thiosemicarbazone motif into other established chemical frameworks, such as steroids. nih.gov This strategy aims to combine the properties of both parent molecules to create novel compounds with enhanced or entirely new functionalities. nih.gov

These synthetic strategies underscore the modularity of the thiosemicarbazone framework, enabling the rational design of new compounds for a multitude of applications. mdpi.com

Exploration in Analytical Chemistry (e.g., ion sensing, extraction)

The unique coordination chemistry of thiosemicarbazones makes them excellent candidates for applications in analytical chemistry, particularly as chemosensors for ion detection. mdpi.commdpi.com The presence of both hydrogen-bond donating (N-H) and accepting (C=S, N) sites allows these molecules to interact selectively with specific cations and anions. mdpi.com

This sensing capability is often accompanied by a discernible optical response, such as a change in color or fluorescence upon binding with an analyte. mdpi.comresearchgate.net This property is the basis for developing colorimetric or fluorometric sensors. The thiosemicarbazone functional group has been widely explored in supramolecular chemistry for its ability to form stable complexes with anions through hydrogen bonding. mdpi.com Simultaneously, the presence of multiple binding sites allows these molecules to function as cation sensors. mdpi.com

Research in this area has led to the development of thiosemicarbazone-based sensors for various ions. The selectivity and sensitivity of the sensor can be fine-tuned by modifying the molecular structure of the thiosemicarbazone ligand.

Table 1: Thiosemicarbazone Derivatives in Ion Sensing
Thiosemicarbazone DerivativeTarget IonSensing MethodKey FindingReference
1-(4-tert-butylphenyl)4-(4-trifluoromethylphenyl)carbonylthiosemicarbazideFe³⁺Emission Spectrometry (Fluorimetric)Showed high selectivity and sensitivity for Fe³⁺ with a linear detection range of 0.5-5.5 mg/L. dergipark.org.tr
General Heterocyclic ThiosemicarbazonesCations and AnionsOptical Response (Colorimetric/Fluorometric)The (thio)urea moiety forms stable complexes with anions via hydrogen bonding; the overall structure can also coordinate with cations. mdpi.com
General ThiosemicarbazonesMetal IonsCoordination-based SensingExhibit selective and specific coordination properties suitable for metal ion sensing and scavenging. mdpi.com

Catalytic Applications (e.g., reduction reactions, selective oxidation)

Veratraldehyde thiosemicarbazone and its derivatives, particularly as metal complexes, have emerged as potent catalysts in a range of organic transformations. Their catalytic activity stems from the ability of the thiosemicarbazone ligand to stabilize metal centers in various oxidation states and create a specific coordination environment for substrate activation.

Transition metal complexes of thiosemicarbazones have demonstrated significant catalytic efficiency in several key reactions:

C-C and C-N Coupling Reactions: Palladium(II) complexes containing thiosemicarbazone ligands are effective catalysts for fundamental carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. mdpi.comrsc.org These reactions are central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Oxidation Reactions: Manganese(II) complexes of thiosemicarbazones are recognized for their potential as homogeneous catalysts for various oxidation reactions. nih.gov Cobalt(II) complexes have been successfully employed as electrocatalysts for the oxidation of hydrazine (B178648). mdpi.com

Organocatalysis: Beyond metal-based catalysis, the thiosemicarbazone scaffold itself can function as an organocatalyst. It has been successfully used to catalyze tetrahydropyranylation and 2-deoxygalactosylation reactions, outperforming some traditional thiourea (B124793) catalysts. rsc.org

Table 2: Catalytic Applications of Thiosemicarbazone Derivatives
Catalyst SystemType of ReactionSpecific ApplicationReference
Palladium(II) Thiosemicarbazone ComplexesCross-CouplingSuzuki-Miyaura, Heck, Sonogashira reactions mdpi.comrsc.org
Manganese(II) Thiosemicarbazone ComplexesHomogeneous OxidationGeneral oxidation reactions nih.gov
Cobalt(II) Thiosemicarbazone ComplexesElectrocatalysisHydrazine oxidation mdpi.com
Unmodified ThiosemicarbazonesOrganocatalysisTetrahydropyranylation, 2-deoxygalactosylation rsc.org

Corrosion Inhibition Properties

Thiosemicarbazones, including derivatives of veratraldehyde, have been extensively investigated as highly effective corrosion inhibitors for metals, particularly for mild steel in acidic environments like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). nih.govnih.govmdpi.com The protective action of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. analis.com.my

The high inhibition efficiency of thiosemicarbazones is linked to their molecular structure, which contains multiple active centers:

Heteroatoms: The presence of nitrogen, sulfur, and oxygen atoms with lone pairs of electrons facilitates strong coordination with the vacant d-orbitals of iron atoms on the steel surface. nih.govicrc.ac.ir

Aromatic Rings: The π-electrons of the aromatic ring contribute to the adsorption process.

Conjugated System: The conjugated double bonds within the molecule further enhance its adsorption capability. nih.gov

Studies have shown that the inhibition efficiency of thiosemicarbazones increases with concentration, reaching very high values. nih.govmdpi.com The adsorption mechanism is often found to be chemisorption and typically follows the Langmuir adsorption isotherm model. nih.gov These compounds generally act as mixed-type inhibitors, meaning they reduce both the anodic and cathodic reactions of the corrosion process. nih.govmdpi.com

Table 3: Performance of Thiosemicarbazone Derivatives as Corrosion Inhibitors for Mild Steel
InhibitorCorrosive MediumMax. Inhibition Efficiency (%)Concentration for Max. EfficiencyReference
Tris-thiosemicarbazone (HAC)0.5 M H₂SO₄98.5800 ppm nih.gov
Tris-thiosemicarbazone (HBC)0.5 M H₂SO₄98.8800 ppm nih.gov
Halogen-substituted Benzaldehyde (B42025) Thiosemicarbazone1 M HCl94.3400 x 10⁻⁶ M nih.gov
2-(4-chlorobenzylidene)-N-phenylhydrazinecarbothioamide1.0 M HCl93.38Not Specified nih.gov
2-(2,4-dimethoxybenzylidene)hydrazinecarbothioamide (DMBHC)1 N H₂SO₄94.860.5 mM mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Veratraldehyde thiosemicarbazone derivatives with high purity?

  • Methodological Answer : The synthesis typically involves catalytic oxidation of veratryl alcohol to veratraldehyde using transition metal catalysts (e.g., Mn(II) or Ru-based systems) under aerobic conditions . Subsequent condensation with thiosemicarbazide in refluxing ethanol or methanol yields the thiosemicarbazone derivative. Purification via recrystallization (using solvents like ethyl acetate or methanol) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reaction monitoring by TLC and spectroscopic validation (FT-IR, NMR) are critical .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of Veratraldehyde thiosemicarbazone complexes?

  • Methodological Answer : Key techniques include:

  • FT-IR : Confirms C=N (1590–1620 cm⁻¹) and C=S (750–780 cm⁻¹) bond formation.
  • ¹H/¹³C NMR : Identifies methoxy groups (δ ~3.8–4.0 ppm for ¹H; δ ~55–60 ppm for ¹³C) and imine protons (δ ~8.5 ppm).
  • Mass Spectrometry (ESI-MS or HRMS) : Validates molecular ion peaks and fragmentation patterns.
  • Single-crystal XRD : Resolves coordination geometry in metal complexes .

Q. How should researchers design in vitro assays to evaluate the anticancer activity of Veratraldehyde thiosemicarbazone derivatives?

  • Methodological Answer : Standard protocols include:

  • Cell Lines : Use diverse models (e.g., HeLa, HL-60, U937) to assess cell-type specificity.
  • Dose-Response Curves : Determine IC₅₀ values via MTT assays over 48–72 hours.
  • Controls : Compare with cisplatin or doxorubicin as positive controls.
  • Apoptosis Markers : Employ flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .

Advanced Research Questions

Q. How do electron-withdrawing substituents on the thiosemicarbazone moiety influence the antimicrobial efficacy of Veratraldehyde derivatives?

  • Methodological Answer : Electron-withdrawing groups (–Cl, –Br, –NO₂) enhance antimicrobial activity by increasing electrophilicity, improving membrane penetration, and disrupting microbial redox balance. Comparative studies show derivatives with –Br substituents exhibit 2–4× lower MIC values against E. coli and C. albicans compared to –CH₃-substituted analogs. Synergistic effects with metal ions (e.g., Cu²⁺) further amplify activity via reactive oxygen species (ROS) generation .

Q. What computational approaches (e.g., DFT) elucidate the interaction mechanisms between Veratraldehyde thiosemicarbazone and biological/electrochemical targets?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity. Adsorption energy studies on Zn (002) slabs reveal preferential binding of veratraldehyde over H₂O, suppressing HER in Zn-ion batteries .
  • Molecular Docking : Simulate binding to ribonucleotide reductase or tyrosinase active sites, highlighting hydrogen bonding with His or Cys residues .

Q. How do Veratraldehyde thiosemicarbazone complexes modulate electrochemical processes in energy storage applications?

  • Methodological Answer : In Zn-ion batteries, veratraldehyde additives:

  • Inhibit HER : Lower LUMO energy (−1.77 eV vs. H₂O’s −0.64 eV) promotes preferential reduction, reducing H₂ evolution .
  • Suppress Dendrite Growth : Adsorption on Zn (002) planes homogenizes electric fields (validated by FEA simulations) .
  • Enhance Coulombic Efficiency : Chronocoulometry shows CE increases from <85% (pure ZnSO₄) to >90% with veratraldehyde .

Q. How can researchers resolve contradictions in reported IC₅₀ values for Veratraldehyde thiosemicarbazone derivatives across cancer cell lines?

  • Methodological Answer : Address variability by:

  • Standardizing Assay Conditions : Control pH, serum concentration (e.g., 10% FBS), and incubation time.
  • Solubility Optimization : Use DMSO concentrations ≤0.1% to avoid cytotoxicity.
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) with ROS assays to differentiate apoptotic vs. necrotic pathways. Cross-validate using 3D tumor spheroids for physiological relevance .

Data Contradiction Analysis

Q. Why do some studies report divergent outcomes for Veratraldehyde thiosemicarbazone’s antifungal activity?

  • Methodological Answer : Discrepancies arise from:

  • Strain Variability : C. albicans clinical isolates may exhibit azole resistance.
  • Chelation Effects : Cu²⁺ complexes show higher activity (MIC = 2–8 µg/mL) than ligand-alone derivatives (MIC = 32–64 µg/mL) due to redox cycling .
  • Culture Media : Iron-rich media may quench ROS, reducing efficacy. Use RPMI-1640 with low Fe²⁺ for consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.